molecular formula C20H25N7O3S B2530313 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034541-48-3

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2530313
CAS No.: 2034541-48-3
M. Wt: 443.53
InChI Key: HCPSJCRFRIMSQW-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound with a complex structure, encompassing multiple functional groups. The inclusion of a sulfonamide moiety suggests potential biological activity, particularly as sulfonamides are known for their applications in medicinal chemistry.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide generally involves multi-step organic synthesis. Key steps might include:

  • Formation of the 1,3,5-triazine core: This could involve cyclization reactions of suitable precursors.

  • Attachment of dimethylamino and pyrrolidinyl groups: Through nucleophilic substitution reactions.

  • Synthesis of the oxazole ring: Typically through cyclodehydration of suitable substrates.

  • Formation of the benzenesulfonamide: Via sulfonation reactions followed by coupling with the oxazole derivative.

Industrial production methods: For large-scale synthesis, each of these steps would be optimized for yield and purity, often involving high-throughput techniques and rigorous quality control.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: Potential modification of the dimethylamino group to its N-oxide derivative.

  • Reduction: Possible reduction of the sulfonamide to amine.

  • Substitution: The triazine core can undergo substitution with various nucleophiles.

Common reagents and conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using bases or acids to facilitate nucleophilic attack.

Major products formed:

  • N-oxide derivatives: from oxidation reactions.

  • Amines: from reduction.

  • Various substituted triazines: from nucleophilic substitution.

Scientific Research Applications

This compound can find applications across various domains:

  • Chemistry: As a building block for more complex molecules.

  • Biology: Potential as an enzyme inhibitor given its sulfonamide structure.

  • Medicine: Investigated for antibacterial, antifungal, or anticancer properties.

  • Industry: Used in the synthesis of polymers or as a catalyst in organic reactions.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets:

  • Molecular targets: It might interact with enzyme active sites or receptor proteins.

  • Pathways involved: It could inhibit metabolic pathways critical to the survival of bacteria or cancer cells, thus making it a potential therapeutic agent.

Comparison with Similar Compounds

Comparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with other similar compounds:

  • N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Differs in the ring structure attached to the triazine core.

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-chloroxazol-4-yl)benzenesulfonamide: Substitutes the methyloxazole with chloroxazole, altering its electronic properties.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPSJCRFRIMSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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